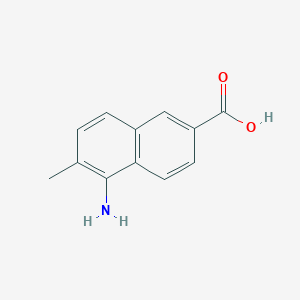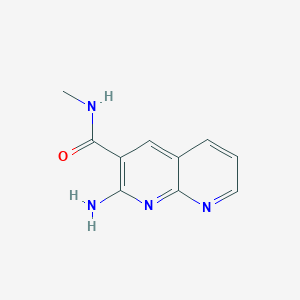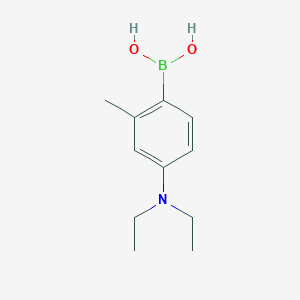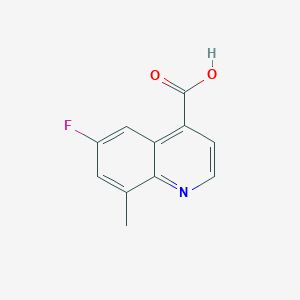![molecular formula C10H10N2OS B11898928 1-(5-Thioxoimidazo[1,2-a]pyridin-1(5H)-yl)propan-2-one](/img/structure/B11898928.png)
1-(5-Thioxoimidazo[1,2-a]pyridin-1(5H)-yl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Thioxoimidazo[1,2-a]pyridin-1(5H)-yl)propan-2-one is a heterocyclic compound that features an imidazo[1,2-a]pyridine core with a thioxo group at the 5-position and a propan-2-one substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Thioxoimidazo[1,2-a]pyridin-1(5H)-yl)propan-2-one typically involves the functionalization of imidazo[1,2-a]pyridines. One common method includes the use of radical reactions facilitated by transition metal catalysis, metal-free oxidation, and photocatalysis . These methods allow for the efficient construction of the imidazo[1,2-a]pyridine scaffold and subsequent introduction of the thioxo and propan-2-one groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Thioxoimidazo[1,2-a]pyridin-1(5H)-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols or alcohols.
Substitution: The imidazo[1,2-a]pyridine core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or alcohols.
Applications De Recherche Scientifique
1-(5-Thioxoimidazo[1,2-a]pyridin-1(5H)-yl)propan-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 1-(5-Thioxoimidazo[1,2-a]pyridin-1(5H)-yl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyridine: A core structure similar to the compound , used in various pharmaceutical applications.
Thioxoimidazoles: Compounds with a thioxo group attached to an imidazole ring, known for their biological activities.
Propan-2-one derivatives: Compounds with a propan-2-one group, used in organic synthesis and medicinal chemistry.
Uniqueness
1-(5-Thioxoimidazo[1,2-a]pyridin-1(5H)-yl)propan-2-one is unique due to its combination of the imidazo[1,2-a]pyridine core, thioxo group, and propan-2-one substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C10H10N2OS |
|---|---|
Poids moléculaire |
206.27 g/mol |
Nom IUPAC |
1-(5-sulfanylideneimidazo[1,2-a]pyridin-1-yl)propan-2-one |
InChI |
InChI=1S/C10H10N2OS/c1-8(13)7-11-5-6-12-9(11)3-2-4-10(12)14/h2-6H,7H2,1H3 |
Clé InChI |
BEFFXYNPYSSXNQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CN1C=CN2C1=CC=CC2=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Hydroxy-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one](/img/structure/B11898845.png)
![6-Hydroxy-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B11898846.png)



![2-(2-Methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanol](/img/structure/B11898871.png)






![7-Chloro-2-methylthiazolo[5,4-d]pyrimidin-5-amine](/img/structure/B11898922.png)

